Isopropylamine, 3,5-dinitro-benzoate

Description

Contextualization within Organic Salt Chemistry and Crystal Engineering Research

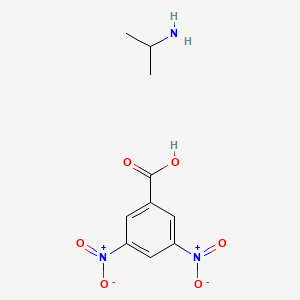

Isopropylamine (B41738) 3,5-dinitro-benzoate, with the chemical formula C₁₀H₁₃N₃O₆, is classified as a proton-transfer salt. These salts are formed by the reaction of a Brønsted acid and a Brønsted base. In this instance, 3,5-dinitrobenzoic acid acts as the proton donor (acid) and isopropylamine serves as the proton acceptor (base). The study of such organic salts is a cornerstone of crystal engineering, a field focused on the design and synthesis of solid-state structures with desired properties. The properties of these materials are intrinsically linked to the arrangement of their constituent ions and the non-covalent interactions, such as hydrogen bonds, that dictate their supramolecular architecture. The investigation of Isopropylamine 3,5-dinitro-benzoate provides a valuable case study for understanding the fundamental principles that govern the formation of crystalline solids.

Rationale for Investigating Proton-Transfer Salts Involving Isopropylamine and Dinitrobenzoate Anions

The scientific impetus for investigating proton-transfer salts like Isopropylamine 3,5-dinitro-benzoate is multifaceted. The 3,5-dinitrobenzoate (B1224709) anion is a particularly interesting component due to the presence of two nitro groups, which are strong electron-withdrawing groups. This electronic feature makes the carboxylic acid group of 3,5-dinitrobenzoic acid a relatively strong proton donor. The resulting dinitrobenzoate anion is a versatile hydrogen bond acceptor, capable of participating in a variety of supramolecular synthons.

The choice of isopropylamine as the cation is significant due to its steric bulk and hydrogen bonding capabilities. The isopropyl group introduces a level of steric hindrance that can influence the packing of the ions in the crystal lattice, potentially leading to novel structural motifs. Furthermore, the aminium group (NH₃⁺) formed after proton transfer is an excellent hydrogen bond donor, readily interacting with the carboxylate and nitro groups of the dinitrobenzoate anion. The interplay between the steric demands of the isopropyl group and the hydrogen bonding potential of the aminium and dinitrobenzoate ions is a key area of research interest.

Studies on similar systems, such as those involving 3,5-dinitrobenzoic acid and various organic amines, have demonstrated the formation of diverse and intricate hydrogen-bonded networks in one, two, and three dimensions. nih.gov These structures are of fundamental interest for their potential applications in materials science, including nonlinear optics and pharmaceuticals.

Overview of Key Research Areas and Methodologies Applied to Similar Systems

The academic investigation of proton-transfer salts analogous to Isopropylamine 3,5-dinitro-benzoate typically employs a range of analytical techniques to elucidate their structure and properties.

Synthesis and Crystallization: The synthesis of these salts is generally straightforward, involving the direct reaction of the acid and base in a suitable solvent. The critical step is often the growth of high-quality single crystals, which is essential for detailed structural analysis. Slow evaporation of the solvent is a common crystallization technique.

Single-Crystal X-ray Diffraction (SC-XRD): SC-XRD is the definitive method for determining the three-dimensional arrangement of atoms within a crystal. rsc.orgrsc.org This technique provides precise information on bond lengths, bond angles, and the nature of intermolecular interactions, including hydrogen bonds. For similar dinitrobenzoate salts, SC-XRD has been instrumental in revealing the formation of complex hydrogen-bonded networks. rsc.org

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to confirm proton transfer. The presence of characteristic bands for the COO⁻ (carboxylate) and NH₃⁺ (aminium) groups, and the absence of the COOH (carboxylic acid) band, provides strong evidence for salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) is a powerful tool for probing the local environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N) in the solid state. rsc.orgrsc.orgresearchgate.net It can provide valuable information about polymorphism (the existence of different crystal structures for the same compound) and the dynamics of molecules within the crystal lattice.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability of the salt and to identify phase transitions.

The table below summarizes the key methodologies and the type of information they provide in the study of such organic salts.

| Methodology | Information Obtained |

| Single-Crystal X-ray Diffraction (SC-XRD) | 3D crystal structure, bond lengths, bond angles, hydrogen bonding patterns. |

| FTIR/Raman Spectroscopy | Confirmation of proton transfer, identification of functional groups. |

| Solid-State NMR (ssNMR) | Local atomic environments, polymorphism, molecular dynamics. |

| Thermal Analysis (TGA/DSC) | Thermal stability, melting point, phase transitions. |

Current Gaps and Future Perspectives in the Academic Study of Isopropylamine 3,5-Dinitro-benzoate

While the foundational knowledge of organic salt chemistry provides a strong basis for understanding Isopropylamine, 3,5-dinitro-benzoate, specific research on this compound is not extensively documented in publicly available literature. This presents several opportunities for future investigation.

A primary research gap is the lack of a reported crystal structure for this compound. A detailed SC-XRD study would be the first step in characterizing this compound, revealing its supramolecular architecture and allowing for a comparative analysis with other dinitrobenzoate salts. Such a study would provide insights into how the specific steric and electronic properties of the isopropylaminium (B1228971) cation influence the crystal packing.

Future research could also explore the potential for polymorphism in this system. The flexibility of the isopropyl group and the multiple hydrogen bonding sites on the dinitrobenzoate anion may allow for the formation of different crystalline forms with distinct physical properties. The investigation of co-crystals, where the proton is not transferred but a hydrogen bond is formed between the acid and base, could also be a fruitful avenue of research.

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to complement experimental findings. rsc.orgrsc.orgresearchgate.net DFT can be used to predict the stability of different polymorphs, calculate vibrational frequencies for comparison with experimental spectra, and provide a deeper understanding of the electronic structure and intermolecular interactions.

The exploration of the physical properties of this compound, such as its solubility, stability, and optical properties, remains an open area for investigation. Given the interest in dinitro-aromatic compounds for their nonlinear optical properties, this could be a particularly promising direction for future research.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-dinitrobenzoic acid;propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O6.C3H9N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-3(2)4/h1-3H,(H,10,11);3H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWFAYZQUIYVKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Novel Approaches for Isopropylamine 3,5 Dinitro Benzoate

Advanced Synthetic Routes to Isopropylamine (B41738) 3,5-Dinitro-benzoate Salts

The formation of this salt involves a straightforward acid-base reaction between isopropylamine, an organic base, and 3,5-dinitrobenzoic acid. sciencemadness.org Modern synthetic chemistry offers several advanced routes to prepare and isolate this compound.

Solution-based crystallization is a primary method for producing Isopropylamine 3,5-dinitro-benzoate. This technique involves the reaction of the constituent acid and base in a suitable solvent, from which the resulting salt crystallizes upon cooling or solvent evaporation.

Detailed Research Findings: The process is analogous to the synthesis of other 1:1 salts of 3,5-dinitrobenzoic acid. nih.gov Typically, equimolar quantities of isopropylamine and 3,5-dinitrobenzoic acid are dissolved in a solvent, such as methanol (B129727) or ethanol (B145695). nih.gov The mixture may be heated to ensure complete dissolution and reaction, followed by slow cooling to ambient temperature to induce crystallization. The resulting crystalline product is then collected by filtration. nih.gov

Optimization of this process is crucial for maximizing yield and ensuring high purity. Key parameters for optimization include the choice of solvent, reactant concentrations, reaction temperature, and the cooling rate. The solubility of the resulting salt in the chosen solvent is a critical factor; the ideal solvent will dissolve the reactants but have low solubility for the product, facilitating its precipitation.

Table 1: Parameters for Optimizing Solution-Based Crystallization

| Parameter | Objective | Method of Control | Potential Impact |

| Solvent | Maximize product precipitation while keeping reactants in solution. | Screening various solvents (e.g., methanol, ethanol, isopropanol). | Affects yield, crystal size, and potentially the polymorphic form. sphinxsai.com |

| Concentration | Achieve supersaturation to drive crystallization without premature precipitation of impurities. | Adjusting the amount of solvent relative to reactants. | Influences nucleation rate, crystal growth, and overall yield. nih.gov |

| Temperature | Control solubility and rate of crystallization. | Applying a specific heating and cooling profile. | Faster cooling can lead to smaller crystals; slower cooling promotes larger, more ordered crystals. |

| Stoichiometry | Ensure complete reaction to form the 1:1 salt. | Precise measurement of equimolar amounts of acid and base. | An excess of either reactant can remain as an impurity in the final product. |

Mechanochemical Synthesis and Solvent-Free Approaches

Mechanochemistry presents a sustainable alternative to traditional solution-based synthesis by dramatically reducing or eliminating the need for bulk solvents. nih.gov This technique involves the direct grinding or milling of solid reactants to induce a chemical reaction.

Detailed Research Findings: In the context of Isopropylamine 3,5-dinitro-benzoate, mechanochemical synthesis would involve the grinding of solid 3,5-dinitrobenzoic acid in the presence of isopropylamine. This solvent-free approach is recognized as a key technology for sustainable chemistry. nih.gov The energy input from mechanical force initiates the acid-base reaction, forming the salt directly in the solid state. This method avoids the generation of solvent waste and can lead to the formation of different crystal structures than those obtained from solution. nih.govresearchgate.net The process is often rapid, with some mechanochemical reactions reaching completion in minutes. researchgate.net

Table 2: Comparison of Synthetic Approaches

| Feature | Solution-Based Crystallization | Mechanochemical Synthesis |

| Solvent Use | High (Requires bulk solvents for dissolution and reaction). | None or minimal (Liquid-assisted grinding). |

| Waste Generation | High (Generates solvent waste requiring disposal/recycling). | Low (Minimal byproducts or solvent waste). nih.gov |

| Energy Input | Primarily thermal (heating and cooling). | Mechanical (grinding, milling, shearing). |

| Reaction Time | Can range from hours to days, including cooling. prepchem.com | Typically shorter, often minutes to hours. researchgate.net |

| Process Simplicity | Requires setup for heating, reflux, and filtration. | Simpler setup, often a ball mill or mortar and pestle. |

Microwave-Assisted Synthesis of 3,5-Dinitrobenzoate (B1224709) Derivatives: Applicability to Salt Formation

Microwave-assisted synthesis is a modern technique that utilizes microwave energy to accelerate chemical reactions. ajrconline.org While traditionally used for covalent bond formation, its principles are applicable to salt formation, offering significant reductions in reaction time and improvements in energy efficiency. ajrconline.org

Detailed Research Findings: Studies on the microwave-assisted synthesis of 3,5-dinitrobenzoate esters demonstrate the power of this technology. hansshodhsudha.comresearchgate.net In these syntheses, an alcohol and 3,5-dinitrobenzoic acid are mixed, sometimes with a catalytic amount of acid, and irradiated with microwaves for a few minutes. researchgate.net This process is significantly faster than conventional heating, which can take up to an hour. researchgate.net

For the synthesis of Isopropylamine 3,5-dinitro-benzoate, a similar approach would be highly effective. A mixture of isopropylamine and 3,5-dinitrobenzoic acid in a minimal amount of a microwave-safe polar solvent could be irradiated for a short duration. The rapid and uniform heating provided by microwaves would quickly promote the acid-base reaction, leading to the formation of the salt with high efficiency and yield. ajrconline.org This method is considered an important tool for green chemistry due to its speed and reduced energy consumption. ajrconline.org

Exploration of Green Chemistry Principles in Synthesis

The synthesis of Isopropylamine 3,5-dinitro-benzoate can be designed to align with the 12 Principles of Green Chemistry, which aim to reduce waste and minimize the use of hazardous substances. epa.govresearchgate.net

Prevent Waste (Principle 1): Mechanochemical and microwave-assisted syntheses are designed to maximize product yield and minimize waste, particularly solvent waste. nih.govepa.gov

Maximize Atom Economy (Principle 2): The formation of a salt from an acid and a base is a simple addition reaction with 100% theoretical atom economy, as all atoms of the reactants are incorporated into the final product. acs.org

Use Safer Solvents and Reaction Conditions (Principle 5): Mechanochemistry offers a solvent-free route, eliminating hazards associated with solvent use. nih.govepa.gov When a solvent is necessary, greener options like ethanol can be chosen over more hazardous ones.

Increase Energy Efficiency (Principle 6): Microwave-assisted synthesis heats reactions much faster and more efficiently than conventional methods, significantly reducing energy consumption. ajrconline.org Similarly, mechanochemical reactions are often run at ambient temperature, avoiding energy costs for heating and cooling. epa.gov

Reduce Derivatives (Principle 8): The direct reaction between isopropylamine and 3,5-dinitrobenzoic acid is a prime example of this principle. It avoids the need to first convert the carboxylic acid into a more reactive derivative like an acid chloride (3,5-dinitrobenzoyl chloride), a process that often requires hazardous reagents like thionyl chloride or phosphorus pentachloride and generates harmful byproducts. hansshodhsudha.comresearchgate.netacs.org

Control over Crystallization Pathways for Targeted Polymorphs or Solvates

Polymorphism is the ability of a compound to exist in more than one crystal structure. mdpi.com These different forms, or polymorphs, can have distinct physical properties. mdpi.com Controlling the crystallization process allows for the selective production of a desired polymorph or solvate (a crystal form containing solvent molecules).

Detailed Research Findings: The control of polymorphism is achieved by manipulating the conditions of crystallization, as these factors influence both the nucleation and growth of crystals. sphinxsai.com Key controlling factors include:

Solvent: The choice of solvent can determine which polymorph is formed. For example, crystallization from different alcohols can yield different polymorphs of a compound. mdpi.com

Supersaturation: The concentration of the solute above its equilibrium saturation point is a major driving force for crystallization. High supersaturation levels often favor the formation of metastable polymorphs, while low supersaturation favors the most stable form. sphinxsai.com

Temperature: Temperature affects solubility and the relative stability of different polymorphs. In some systems, one polymorph may be stable at a low temperature while another is stable at a higher temperature. researchgate.net

Additives: The presence of small amounts of impurities or "tailor-made" additives can inhibit the growth of one polymorph while allowing another to grow, thereby controlling the outcome. nih.gov

Table 3: Factors Influencing Polymorphic Outcome

| Factor | Method of Control | Effect on Crystallization |

| Solvent Choice | Performing crystallization in different solvents (e.g., protic, aprotic). | Intermolecular interactions between solvent and solute can stabilize specific crystal packing arrangements. sphinxsai.com |

| Cooling/Evaporation Rate | Adjusting the rate at which temperature is lowered or solvent is removed. | Rapid rates can trap kinetic (metastable) forms; slow rates allow the system to reach the thermodynamic (most stable) form. nih.gov |

| Additives/Impurities | Introducing structurally similar molecules or polymers into the crystallization solution. | Additives can selectively adsorb to the crystal faces of an undesired polymorph, inhibiting its growth. nih.govmdpi.com |

| pH | For ionizable compounds, adjusting the pH of the solution. | Can influence which crystalline form is most stable and likely to precipitate. sphinxsai.com |

Analytical Methodologies for Purity Assessment in Research Syntheses

After synthesis, a rigorous assessment of the compound's purity and identity is essential. In a research setting, several analytical techniques are employed for this purpose. For rare or newly synthesized compounds like Isopropylamine 3,5-dinitro-benzoate, the responsibility of confirming identity and purity often falls to the researcher, as commercial suppliers may not provide detailed analytical data. sigmaaldrich.com

Detailed Research Findings: The primary methods for purity assessment include chromatographic and other analytical techniques:

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the purity of a compound. researchgate.net A reversed-phase HPLC method can effectively separate the main product from unreacted starting materials (isopropylamine, 3,5-dinitrobenzoic acid) and any potential byproducts. researchgate.netnih.gov The purity is calculated from the relative area of the product peak in the chromatogram. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used for monitoring the progress of a reaction and for a quick check of purity. nih.gov A single spot for the product, with Rf values different from the starting materials, suggests a high degree of purity.

Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. The presence of impurities typically causes the melting point to become depressed and broaden.

Spectroscopic Methods: For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are indispensable. NMR provides detailed information about the molecular structure, while IR spectroscopy confirms the presence of key functional groups and the ionic interaction within the salt.

Table 4: Analytical Techniques for Purity and Identity Confirmation

| Technique | Purpose | Information Obtained |

| HPLC | Quantitative Purity Assessment | Separation of product from impurities; provides percentage purity based on peak area. researchgate.net |

| TLC | Qualitative Purity Check | Rapidly shows the number of components in a sample. nih.gov |

| Melting Point | Purity Indication | A narrow melting range indicates high purity. |

| NMR Spectroscopy | Structural Elucidation | Confirms the chemical structure and the 1:1 ratio of the amine and acid components. |

| IR Spectroscopy | Functional Group Analysis | Confirms the presence of the carboxylate (COO⁻) and ammonium (B1175870) (NH₂⁺) ions, characteristic of the salt. |

Structural Elucidation and Conformational Analysis of Isopropylamine 3,5 Dinitro Benzoate

Single Crystal X-ray Diffraction Studies of the Isopropylamine (B41738) 3,5-Dinitro-benzoate System

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of crystalline materials, providing detailed information on molecular geometry, conformation, and intermolecular interactions at the atomic level. rsc.org For amine-carboxylic acid salts like isopropylamine 3,5-dinitrobenzoate (B1224709), this technique reveals the exact nature of the ionic pairing and the resulting supramolecular assembly.

The crystal system and space group provide fundamental information about the symmetry and packing of molecules within the crystal lattice. Salts of 3,5-dinitrobenzoic acid with various organic amines have been shown to crystallize in several common crystal systems, with the monoclinic and triclinic systems being particularly prevalent. For instance, the salt 2-amino-3-methylpyridinium 3,5-dinitrobenzoate crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. researchgate.net Similarly, single crystals of 2,4,6-triamino-1,3,5-triazine (melamine) also adopt a monoclinic system with the P2₁/c space group. researchgate.net In contrast, the hydrated salt 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate was found to belong to the triclinic crystal system with the space group P-1. semnan.ac.ir The specific system and space group for isopropylamine 3,5-dinitrobenzoate would be determined by the precise packing arrangement dictated by the size, shape, and hydrogen-bonding capabilities of the isopropylaminium (B1228971) cation in concert with the 3,5-dinitrobenzoate anion.

Table 1: Examples of Crystal Systems for Related Amine-Dinitrobenzoate Salts

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-Amino-3-methylpyridinium 3,5-dinitrobenzoate | Monoclinic | P2₁/c | researchgate.net |

| 2-Amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate | Triclinic | P-1 | semnan.ac.ir |

The molecular geometry of the constituent ions reveals key structural features. In the 3,5-dinitrobenzoate anion, the aromatic ring is generally planar. mdpi.com However, the carboxylate and nitro functional groups often exhibit some degree of rotation out of the benzene (B151609) ring plane. In the structure of ethyl 3,5-dinitrobenzoate, the carboxy-group is twisted by 2°, while the two nitro-groups are rotated by 2° and 11°, respectively. researchgate.net This slight deviation from planarity is common in such substituted benzene rings.

The formation of the salt via proton transfer creates an isopropylaminium cation, where the nitrogen atom becomes protonated and tetrahedrally coordinated. The conformation of the cation and the precise bond lengths and angles of both ions are influenced by the intermolecular forces within the crystal lattice. In related structures, the geometry around the protonated nitrogen atom and the bond lengths within the carboxylate group serve as definitive evidence of salt formation. researchgate.net

Table 2: Selected Bond Lengths and Angles in a Representative Salt (2-Amino-3-methylpyridinium 3,5-dinitrobenzoate)

| Parameter | Value | Reference |

|---|---|---|

| Anion Bond Lengths (Å) | researchgate.net | |

| C-O (carboxylate) | 1.25, 1.26 | researchgate.net |

| C-N (nitro) | 1.48 | researchgate.netresearchgate.net |

| **Cation Bond Angles (°) ** | researchgate.net | |

| C-N-C (ring) | 123.1 | researchgate.net |

| Anion Bond Angles (°) | researchgate.net | |

| O-C-O (carboxylate) | 124.5 | researchgate.net |

Note: Data from a closely related structure is used for illustrative purposes.

The interaction between 3,5-dinitrobenzoic acid and an amine like isopropylamine is characterized by a proton transfer from the carboxylic acid's hydroxyl group to the amine's nitrogen atom. rsc.org This phenomenon is driven by the significant difference in acidity and basicity between the two functional groups; 3,5-dinitrobenzoic acid is a relatively strong acid (pKa = 2.82) due to the electron-withdrawing nitro groups. wikipedia.org This transfer results in the formation of a charge-separated salt, comprising an isopropylaminium cation (R-NH₃⁺) and a 3,5-dinitrobenzoate anion (Ar-COO⁻). rsc.orgresearchgate.net

Crystallographic evidence for this proton transfer is unambiguous. It is confirmed by locating the hydrogen atom on the ammonium (B1175870) nitrogen and observing the equalization of the C-O bond lengths within the newly formed carboxylate group. nih.govresearchgate.net This charge separation facilitates strong, charge-assisted N—H⁺⋯O⁻ hydrogen bonds, which are fundamental to the formation and stability of the resulting supramolecular structure. rsc.orgresearchgate.net Studies on similar systems, such as the complex between 3,5-dinitrobenzoic acid and nicotinic acid, have shown that this proton transfer can be extensive and is a key feature of the resulting crystal structure. worktribe.com

Detailed Analysis of Intermolecular Interactions and Supramolecular Architectures

The most significant intermolecular interactions in amine-carboxylate salts are the strong, charge-assisted hydrogen bonds between the ammonium cation (donor) and the carboxylate anion (acceptor). nih.gov In the case of isopropylamine 3,5-dinitrobenzoate, the three hydrogen atoms on the protonated amine (—NH₃⁺) can act as donors, while the oxygen atoms of the carboxylate group (—COO⁻) and, to a lesser extent, the nitro groups (—NO₂) serve as acceptors. nih.gov

These N—H⋯O interactions are the primary drivers of molecular recognition and assembly, often forming robust and predictable patterns known as supramolecular synthons. nih.gov A common motif is the R₂²(8) ring, a heterodimeric synthon formed by two parallel N—H⋯O hydrogen bonds between an ammonium cation and a carboxylate anion. nih.gov These synthons can then link together to form one-dimensional chains or more complex two-dimensional networks. nih.gov In hydrated salts, water molecules can also participate in the network through O—H⋯O and N—H⋯O hydrogen bonds, acting as bridges to link different components of the structure. nih.govsemnan.ac.ir

Table 3: Representative Hydrogen Bond Parameters in Related Amine-Carboxylate Salts

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|

| N—H···O | 0.89 | 1.88 | 2.761 | - | researchgate.net |

| N—H···O | 0.89 | 1.92 | 2.803 | - | researchgate.net |

| O—H···O | - | - | 2.675 | - | nih.gov |

Note: Data from related structures are presented to illustrate typical interaction geometries.

Beyond classical hydrogen bonds, the supramolecular architecture is reinforced by a variety of weaker non-covalent interactions.

C—H⋯π Interactions: This type of interaction involves a C-H bond pointing towards the face of an aromatic π-system. nih.gov The alkyl C-H bonds of the isopropylaminium cation can interact with the electron-deficient π-system of the 3,5-dinitrobenzoate ring. These interactions, along with the other non-covalent forces, help to maximize packing efficiency and stabilize the crystal structure.

Identification and Classification of Supramolecular Synthons

In the solid state, the interaction between the isopropylammonium cation and the 3,5-dinitrobenzoate anion is expected to be dominated by robust hydrogen-bonding interactions, leading to the formation of predictable supramolecular synthons. Supramolecular synthons are structural units within a crystal that are formed by known and reliable intermolecular interactions. mdpi.com The primary interaction anticipated is the formation of a charge-assisted hydrogen bond between the ammonium group of the protonated isopropylamine and the carboxylate group of the 3,5-dinitrobenzoate.

A highly probable and well-documented synthon in the crystal structures of amine salts of carboxylic acids is the R²₂(8) graph set motif. researchgate.netresearchgate.netnih.gov This motif involves a pair of hydrogen bonds between the two oxygen atoms of the carboxylate group and two hydrogen atoms from the ammonium group of the cation. In the case of isopropylamine 3,5-dinitro-benzoate, this would result in a discrete ion pair held together by strong N-H···O hydrogen bonds.

Table 1: Predicted Supramolecular Synthons in Isopropylamine 3,5-Dinitro-benzoate

| Synthon Type | Interacting Groups | Probable Graph Set Notation | Description |

| Primary Heterosynthon | Isopropylammonium (-NH₃⁺) and 3,5-Dinitrobenzoate (-COO⁻) | R²₂(8) | A robust cyclic motif formed by two N-H···O hydrogen bonds between the ammonium group and the carboxylate group. |

| Secondary Interaction | Isopropyl group (C-H) and Nitro/Carboxylate groups (O) | - | Weaker C-H···O hydrogen bonds contributing to the overall stability of the crystal lattice. |

| Secondary Interaction | Aromatic ring (C-H) and Nitro/Carboxylate groups (O) | - | Weaker C-H···O hydrogen bonds further stabilizing the packing of the ions. |

Multi-Dimensional Supramolecular Assembly: 1D Chains, 2D Sheets, and 3D Frameworks

The primary R²₂(8) synthons, acting as molecular building blocks, are expected to further assemble into higher-dimensional structures through a network of weaker intermolecular forces. The propagation of these synthons into one, two, and ultimately three dimensions is a key aspect of the crystal engineering of such salts. researchgate.net

It is predicted that the R²₂(8) ion pairs of isopropylamine 3,5-dinitro-benzoate will link together to form one-dimensional (1D) chains. This can occur through additional hydrogen bonds, for instance, a third N-H bond from the ammonium group interacting with a nitro group of an adjacent dinitrobenzoate anion.

These 1D chains can then be cross-linked to form two-dimensional (2D) sheets. This cross-linking is likely facilitated by the aforementioned C-H···O hydrogen bonds, as well as potential π-π stacking interactions between the electron-deficient aromatic rings of the 3,5-dinitrobenzoate anions. The presence of nitro groups often promotes such stacking interactions.

Table 2: Predicted Multi-Dimensional Assembly in Isopropylamine 3,5-Dinitro-benzoate

| Dimensionality | Propagating Interactions | Resulting Structure |

| 1D | N-H···O (to nitro groups) | Chains of hydrogen-bonded ion pairs. |

| 2D | C-H···O, π-π stacking | Sheets formed by the cross-linking of 1D chains. |

| 3D | Inter-sheet van der Waals forces | A stable three-dimensional supramolecular framework. |

Polymorphism and Solvate/Hydrate Formation Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic salts. The specific polymorph obtained can be influenced by factors such as the solvent used for crystallization and the crystallization temperature. While no specific studies on the polymorphism of isopropylamine 3,5-dinitro-benzoate have been reported, the potential for its existence is high given the flexibility of the isopropyl group and the multiple hydrogen bonding sites.

Similarly, the formation of solvates and hydrates is a well-documented phenomenon for salts of 3,5-dinitrobenzoic acid. nih.govacs.org For example, 2-aminothiazolium 3,5-dinitrobenzoate crystallizes as a monohydrate, where the water molecule plays a crucial role in the hydrogen-bonding network, linking the primary synthons. researchgate.netnih.gov The presence of water or other solvent molecules in the crystal lattice can significantly alter the supramolecular assembly and the physical properties of the material.

Given these precedents, it is highly probable that isopropylamine 3,5-dinitro-benzoate could form hydrates when crystallized from aqueous solutions, or solvates when other organic solvents are used. The characterization of potential polymorphs, solvates, or hydrates would require experimental crystallographic studies.

Table 3: Potential for Polymorphism and Solvate/Hydrate Formation

| Phenomenon | Evidence from Analogous Compounds | Potential for Isopropylamine 3,5-Dinitro-benzoate |

| Polymorphism | Different packing arrangements are common in flexible organic salts. | High. Different crystallization conditions could lead to various crystalline forms. |

| Hydrate Formation | 2-aminothiazolium 3,5-dinitrobenzoate forms a stable monohydrate. researchgate.netnih.gov | High. Crystallization from water-containing solvents could incorporate water into the crystal lattice. |

| Solvate Formation | 3,5-dinitrobenzoic acid is known to form solvates with various organic solvents. nih.govacs.org | High. The choice of crystallization solvent could result in the formation of solvates. |

Spectroscopic Characterization Techniques and Interpretations in Research

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Bonding

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the nature of chemical bonds. In the context of Isopropylamine (B41738), 3,5-dinitro-benzoate, these methods offer definitive evidence of salt formation and illuminate the complex hydrogen-bonding network.

Assignment of Characteristic Vibrational Modes of Isopropylammonium and 3,5-Dinitrobenzoate (B1224709) Ions

The vibrational spectrum of the salt is a composite of the characteristic modes of its constituent ions: the isopropylammonium cation and the 3,5-dinitrobenzoate anion.

The isopropylammonium cation exhibits several key vibrational modes. The N-H stretching vibrations of the newly formed -NH₃⁺ group are particularly informative. These typically appear as a broad band in the FT-IR spectrum, often in the 3200-2800 cm⁻¹ region, overlapping with C-H stretching vibrations. The broadening is a direct consequence of strong hydrogen bonding. docbrown.info Bending vibrations for the ammonium (B1175870) group (N-H bend) are expected around 1600-1500 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl group are found just below 3000 cm⁻¹, while C-H bending and C-N stretching vibrations appear in the fingerprint region (below 1500 cm⁻¹). docbrown.inforesearchgate.net

The 3,5-dinitrobenzoate anion displays vibrational modes characteristic of a substituted benzene (B151609) ring and its functional groups. The most prominent bands are from the nitro (NO₂) and carboxylate (COO⁻) groups. The asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the NO₂ groups typically appear near 1550 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.net The carboxylate group (COO⁻) shows a strong asymmetric stretching band around 1610-1550 cm⁻¹ and a weaker symmetric stretching band near 1400 cm⁻¹. libretexts.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region. pressbooks.pub

Interactive Table: Characteristic Vibrational Frequencies

| Ion | Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Isopropylammonium | -NH₃⁺ | N-H Stretching | 3200 - 2800 (broad) | docbrown.info |

| N-H Bending | 1600 - 1500 | docbrown.info | ||

| Isopropyl C-H | C-H Stretching | ~2970 | researchgate.net | |

| Isopropyl C-H | C-H Bending | ~1460, ~1380 | researchgate.net | |

| 3,5-Dinitrobenzoate | -NO₂ | Asymmetric Stretching | ~1550 | researchgate.net |

| -NO₂ | Symmetric Stretching | ~1350 | researchgate.net | |

| -COO⁻ | Asymmetric Stretching | 1610 - 1550 | libretexts.org | |

| -COO⁻ | Symmetric Stretching | ~1400 | libretexts.org | |

| Aromatic C-H | C-H Stretching | >3000 | pressbooks.pub | |

| Aromatic C=C | C=C Stretching | 1600 - 1450 | pressbooks.pub |

Spectroscopic Signatures of Proton Transfer and Hydrogen Bond Formation

The formation of Isopropylamine, 3,5-dinitro-benzoate from its parent acid and base is unequivocally confirmed by vibrational spectroscopy. The key signature is the evidence of proton transfer from the carboxylic acid to the amine.

In the FT-IR spectrum, this transfer is marked by:

The disappearance of the broad O-H stretching band of the carboxylic acid group, which is typically found between 3300-2500 cm⁻¹. researchgate.net

The concurrent disappearance of the sharp N-H stretching bands of the primary amine (typically two bands around 3400-3300 cm⁻¹) and the appearance of the broad -NH₃⁺ stretching bands. docbrown.info

A significant shift in the carbonyl (C=O) stretching frequency. The C=O stretch of the free acid (around 1700 cm⁻¹) is replaced by the characteristic asymmetric and symmetric stretches of the deprotonated carboxylate group (COO⁻). libretexts.org

The presence of strong N⁺-H···O⁻ hydrogen bonds between the isopropylammonium cation and the carboxylate and nitro groups of the 3,5-dinitrobenzoate anion is also evident. These interactions are responsible for the significant broadening of the N-H stretching bands and can cause shifts in the vibrational frequencies of the involved functional groups, providing insight into the crystal packing and intermolecular forces.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State)

NMR spectroscopy is an indispensable technique for the structural elucidation of this compound, providing precise information about the chemical environment of each hydrogen and carbon atom.

Structural Elucidation via ¹H and ¹³C NMR Chemical Shifts and Coupling Patterns

In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum would display distinct signals for both the cation and the anion.

For the isopropylammonium cation , one would expect:

A multiplet (septet) for the single methine proton (-CH), shifted downfield due to the adjacent positively charged nitrogen. A typical shift for this proton in an isopropylammonium salt is around 3.5 ppm. chemicalbook.com

A doublet for the six equivalent methyl protons (-CH₃), coupled to the methine proton. These protons would appear further upfield, typically around 1.3 ppm. chemicalbook.com

A broad signal for the three ammonium protons (-NH₃⁺), whose chemical shift is variable and depends on concentration, temperature, and solvent.

For the 3,5-dinitrobenzoate anion , the aromatic region would show:

A triplet for the proton at the 4-position (H-4), appearing at approximately 9.0 ppm. chemicalbook.comchemicalbook.com

A doublet for the two equivalent protons at the 2- and 6-positions (H-2, H-6), appearing slightly upfield of the H-4 signal, around 8.9 ppm. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides complementary information about the carbon skeleton.

Isopropylammonium cation: The methine carbon (-CH) would appear around 45-50 ppm, and the methyl carbons (-CH₃) would be found at approximately 20-25 ppm. chemicalbook.com

3,5-Dinitrobenzoate anion: The carboxylate carbon (COO⁻) would be observed in the 160-165 ppm range. The carbon attached to the carboxylate group (C-1) would be around 138-140 ppm. The carbons bearing the nitro groups (C-3, C-5) are significantly downfield, near 148 ppm, while the carbons at the 2- and 6-positions would be around 128 ppm, and the carbon at the 4-position would appear near 122 ppm. chemicalbook.comoregonstate.edu

Interactive Table: Predicted NMR Chemical Shifts (δ) in ppm

| Ion | Atom | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Reference |

| Isopropylammonium | -CH(NH₃⁺)- | ~3.5 (septet) | ~45-50 | chemicalbook.comchemicalbook.com |

| -CH(C H₃)₂ | ~1.3 (doublet) | ~20-25 | chemicalbook.comchemicalbook.com | |

| 3,5-Dinitrobenzoate | H-2, H-6 | ~8.9 (d) | ~128 | chemicalbook.comchemicalbook.comoregonstate.edu |

| H-4 | ~9.0 (t) | ~122 | chemicalbook.comchemicalbook.comoregonstate.edu | |

| C-1 | - | ~138-140 | chemicalbook.comoregonstate.edu | |

| C-3, C-5 | - | ~148 | chemicalbook.comoregonstate.edu | |

| -COO⁻ | - | ~160-165 | chemicalbook.comoregonstate.edu |

Application of Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Complex Structures

While 1D NMR is sufficient for basic structural confirmation, advanced techniques offer deeper insights. 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to unambiguously assign proton and carbon signals by showing correlations between coupled nuclei. For instance, a COSY spectrum would show a cross-peak between the methine and methyl protons of the isopropylammonium cation.

Solid-State NMR (ssNMR) is particularly valuable for characterizing the compound in its crystalline form. It provides information about the molecular structure, packing, and intermolecular interactions that may differ from the solution state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information on the proximity of different atoms, helping to map the hydrogen-bonding network between the cation and anion in the solid state.

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Studies

When this compound is introduced into a mass spectrometer, it is expected to ionize. The resulting molecular ion ([M]⁺) would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 271.232 g/mol . sigmaaldrich.com The molecular ion is often energetically unstable and can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable information about the molecule's structure.

Given that the compound is a salt, the initial ionization might result in the separation of the ionic components. The mass spectrum would likely be a composite of the fragmentation patterns of isopropylamine and 3,5-dinitrobenzoic acid.

Expected Fragmentation of the Isopropylamine Moiety

The isopropylamine cation is expected to be a prominent feature in the mass spectrum. The fragmentation of aliphatic amines is well-characterized. For isopropylamine, a common fragmentation pathway involves the loss of a methyl group to form a stable iminium ion.

Table 1: Predicted Major Fragment Ions for the Isopropylamine Moiety

| m/z | Proposed Fragment | Notes |

| 59 | [C₃H₉N]⁺ | Molecular ion of isopropylamine |

| 44 | [C₂H₆N]⁺ | Loss of a methyl radical (•CH₃) from the isopropylamine molecular ion. This is often the base peak for isopropylamine. |

| 43 | [C₃H₇]⁺ | Loss of the amino group (•NH₂) |

Expected Fragmentation of the 3,5-Dinitrobenzoate Moiety

The 3,5-dinitrobenzoate portion of the molecule would also undergo characteristic fragmentation. The fragmentation of aromatic nitro compounds often involves the loss of the nitro groups (NO₂) and the carboxyl group (COOH). A mass spectrum for 3,5-dinitrobenzoic acid is available, which would provide the basis for predicting the fragmentation of this part of the salt.

Table 2: Predicted Major Fragment Ions for the 3,5-Dinitrobenzoate Moiety

| m/z | Proposed Fragment | Notes |

| 212 | [C₇H₄N₂O₆]⁺ | Molecular ion of 3,5-dinitrobenzoic acid. nist.gov |

| 195 | [C₇H₄N₂O₅]⁺ | Loss of a hydroxyl radical (•OH) from the carboxylic acid group. |

| 166 | [C₇H₄NO₄]⁺ | Loss of a nitro group (•NO₂) from the molecular ion. |

| 120 | [C₇H₄O₂]⁺ | Loss of two nitro groups. |

| 92 | [C₆H₄O]⁺ | Decarboxylation (loss of CO₂) from the dinitro-substituted ring. |

| 76 | [C₆H₄]⁺ | Phenyl cation. |

It is important to note that without experimental data for this compound, the relative abundances of these fragments are speculative. The actual mass spectrum could be influenced by the ionization method used and the specific conditions of the analysis. However, the presence of fragment ions corresponding to the predictable cleavage of both the isopropylamine and 3,5-dinitrobenzoate moieties would serve to confirm the identity of the compound.

Computational and Theoretical Chemistry Studies of Isopropylamine 3,5 Dinitro Benzoate

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds with a good balance between accuracy and computational cost. researchgate.netresearchgate.net

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule or ion pair. This is achieved through geometry optimization, where the energy of the system is minimized with respect to the positions of the atoms. For Isopropylamine (B41738) 3,5-dinitrobenzoate (B1224709), this would involve optimizing the geometries of the isolated isopropylammonium cation and the 3,5-dinitrobenzoate anion, as well as the ion pair.

Conformational analysis is crucial for flexible molecules like the isopropylammonium cation. Different spatial arrangements of the atoms (conformers) can have different energies, and identifying the global minimum energy conformer is essential for accurate property prediction. For the ion pair, the relative orientation of the cation and anion is also optimized to find the most stable arrangement, which is typically governed by strong hydrogen bonding interactions between the ammonium (B1175870) group of the cation and the carboxylate group of the anion. In related structures, such as 2-amino-3-methylpyridinium 3,5-dinitrobenzoate, the proton transfer from the carboxylic acid to the amine is confirmed by the N-H bond lengths in the optimized geometry. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Dinitrobenzoate Salt

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (nitro) | 1.48 | - | - |

| C=O | - | 124.8 | - |

| O-C-O | - | 123.7 | - |

| C-C-N | - | 118.8 | - |

| Nitro group twist | - | - | 2-11 |

| Note: Data is illustrative and based on findings for related dinitrobenzoate esters and salts. researchgate.netresearchgate.net |

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.netmdpi.com

For Isopropylamine 3,5-dinitrobenzoate, the HOMO is expected to be localized primarily on the electron-rich 3,5-dinitrobenzoate anion, specifically on the carboxylate and nitro groups. The LUMO is also likely to be located on the dinitrobenzoate anion, given the electron-withdrawing nature of the nitro groups. A low HOMO-LUMO energy gap would be anticipated, suggesting the potential for high reactivity and charge transfer interactions within the compound. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Dinitrobenzoate Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -7.06 |

| LUMO Energy | -2.54 |

| HOMO-LUMO Gap | 4.52 |

| Note: Data is illustrative and based on findings for a related dinitrobenzoate derivative. mdpi.com |

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectra with experimental data, the accuracy of the computed geometry can be validated, and the vibrational modes can be assigned to specific atomic motions (e.g., stretching, bending, and twisting of bonds).

For Isopropylamine 3,5-dinitrobenzoate, key vibrational modes would include the N-H stretching and bending frequencies of the isopropylammonium cation, the symmetric and asymmetric stretching of the carboxylate group, and the symmetric and asymmetric stretching of the nitro groups on the benzoate (B1203000) anion. The positions of these bands, particularly the N-H and carboxylate stretches, provide direct evidence of proton transfer and hydrogen bonding within the salt. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the Lewis-like chemical bonding in a molecule. It examines the interactions between filled and vacant orbitals to quantify intramolecular charge transfer and delocalization of electron density. The stabilization energies associated with these interactions provide insight into the nature and strength of bonding and non-bonding interactions, such as hydrogen bonds and hyperconjugation. researchgate.net

In Isopropylamine 3,5-dinitrobenzoate, NBO analysis would be used to characterize the strong hydrogen bonds between the isopropylammonium cation and the 3,5-dinitrobenzoate anion. It would also reveal the extent of electron delocalization within the dinitrobenzoate ring and the charge transfer from the anion to the cation. Studies on similar compounds have shown significant stabilization energies for the interactions between the lone pairs of the oxygen atoms of the carboxylate group and the antibonding orbitals of the N-H bonds of the cation, confirming strong hydrogen bonding. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Prediction and Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. Regions of negative electrostatic potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For Isopropylamine 3,5-dinitrobenzoate, the MEP surface would show a large negative potential around the carboxylate and nitro groups of the anion, indicating these as the primary sites for interaction with electrophiles. A positive potential would be concentrated around the ammonium protons of the cation, highlighting their role as hydrogen bond donors. The MEP surface would visually confirm the complementary electrostatic nature of the cation and anion, which drives the formation of the salt. researchgate.netmdpi.com

Quantum Chemical Topology (QTAIM) Studies for Characterization of Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a model of molecular electronic systems in which atoms and bonds are defined based on the topology of the electron density. QTAIM analysis can be used to characterize the nature and strength of chemical bonds and non-covalent interactions, such as hydrogen bonds. The presence of a bond path between two atoms, along with the properties of the electron density at the bond critical point (BCP), provides quantitative information about the interaction.

For Isopropylamine 3,5-dinitrobenzoate, QTAIM analysis would be applied to the calculated electron density to characterize the hydrogen bonds between the isopropylammonium cation and the 3,5-dinitrobenzoate anion. The values of the electron density and its Laplacian at the BCPs of these hydrogen bonds would provide a quantitative measure of their strength and nature (e.g., predominantly electrostatic or with some covalent character).

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Studies

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Studies

Molecular Dynamics (MD) simulations are instrumental in exploring the dynamic nature of Isopropylamine 3,5-dinitro-benzoate, especially its interactions within a solvent. These simulations model the movement of atoms and molecules over time, governed by a force field that describes their interactions.

Investigation of Ion Pairing and Hydration in Aqueous Environments

In aqueous solutions, the isopropylammonium cation and the 3,5-dinitrobenzoate anion are subject to complex hydration and ion pairing phenomena. MD simulations can track the formation and stability of these ion pairs and characterize the surrounding water structure.

The nature of ion-ion interactions in confined electrolyte solutions, such as those that might be found in various technological applications, can differ significantly from bulk solutions. nih.gov Machine-learning-based molecular dynamics simulations on systems like aqueous NaCl have revealed that extreme confinement can lead to a decrease in contact ion pairing but an increase in solvent-separated ion pairing. nih.gov This behavior is influenced by a combination of ion solvation effects and the electronic structure of the confining material. nih.gov Classical force fields often fail to capture these nuanced effects, highlighting the importance of advanced simulation techniques. nih.gov

Studies on related dinitrobenzene anions in solution have shown that the solvation environment plays a crucial role in their behavior. rsc.orgmarquette.edu For instance, electron spin resonance studies of the 3,5-dinitrobenzoate radical anion in aqueous solution indicated strong, asymmetric solvation of the nitro groups. rsc.org This suggests that water molecules form a structured hydration shell around the anion, influencing its conformation and reactivity. The mean lifetime for the interconversion of asymmetric conformers of the 3,5-dinitrobenzoate anion radical has been estimated at 1.1 × 10⁻⁶ seconds, underscoring the dynamic nature of these solvated species. rsc.org

Research into the solvation of dinitrobenzene anions in room-temperature ionic liquids (RTILs) further emphasizes the competition between ion pairing and general solvation. marquette.edu While tight ion pairs can form, general solvation by the surrounding solvent molecules is also a significant factor. marquette.edu Vibrational spectroscopy combined with DFT calculations has been used to differentiate between these states, showing that the formation of the lowest-energy ion pair leads to the most substantial shifts in Raman bands. marquette.edu

The hydration of polymers with zwitterionic side chains has also been investigated using MD simulations, revealing both a static hydration layer in direct contact with the polymer and a more extensive dynamic hydration layer where water mobility is altered. nih.gov This concept of a dynamic hydration layer, extending several angstroms from the solute, is likely applicable to the ions of Isopropylamine 3,5-dinitro-benzoate in water.

Interactive Data Table: Key Findings from Solvation and Ion Pairing Studies

| Study Focus | Key Findings | Simulation/Experimental Method | Reference |

| Nanoconfined Electrolytes | Decreased contact ion pairing, increased solvent-separated ion pairing under high confinement. | Machine-Learning-Based Molecular Dynamics | nih.gov |

| 3,5-Dinitrobenzoate Radical Anion | Asymmetric solvation of nitro groups by water, with a conformer interconversion lifetime of 1.1 × 10⁻⁶ s. | Electron Spin Resonance (ESR) Spectroscopy | rsc.org |

| Dinitrobenzene Anions in RTILs | Both tight ion pairing and general solvation are important; vibrational spectroscopy can distinguish between them. | Resonance Raman Spectroscopy and DFT Calculations | marquette.edu |

| Polyzwitterionic Polymer Hydration | Existence of a static and an extended dynamic hydration layer with reduced water mobility. | Molecular Dynamics (MD) Simulations | nih.gov |

Conformational Changes and Intermolecular Fluxionality in Solution and Solid State

The flexibility of the isopropylamine and 3,5-dinitrobenzoate ions allows for various conformations in both solution and the solid state. MD simulations can map the potential energy surface and identify the most stable conformations and the energy barriers between them.

In solution, the ions have greater freedom of movement. The rotation around the C-N bond in the isopropylammonium cation and the C-C bond connecting the carboxylate group to the benzene (B151609) ring in the 3,5-dinitrobenzoate anion are key conformational degrees of freedom. Nonadiabatic ab initio molecular dynamics simulations on related molecules have been used to explore photoisomerization pathways, which involve significant conformational changes and bond breaking. rsc.org While not directly studying Isopropylamine 3,5-dinitro-benzoate, these studies demonstrate the power of MD to elucidate complex dynamic processes. rsc.org

The interplay between different conformations can be influenced by the solvent environment. As seen in the ESR studies of the 3,5-dinitrobenzoate radical anion, the asymmetric solvation leads to distinct conformers even in a homogeneous solution. rsc.org

Theoretical Insights into Non-Linear Optical (NLO) Properties and Potential

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov Theoretical calculations, particularly those based on Density Functional Theory (DFT), are crucial for predicting and understanding the NLO properties of molecular compounds.

The NLO response of organic materials often arises from intramolecular charge transfer (ICT) between an electron donor and an electron acceptor, connected by a π-conjugated system. nih.gov In Isopropylamine 3,5-dinitro-benzoate, the isopropylammonium cation can act as an electron donor, while the 3,5-dinitrobenzoate anion, with its electron-withdrawing nitro groups, serves as the acceptor.

Theoretical studies on similar organic salts, such as 3-aminopyridinium 3,5-dinitrobenzoate, have demonstrated their potential as NLO materials. researchgate.net DFT calculations on these systems compute key NLO parameters like the dipole moment, polarizability (α), and the first-order hyperpolarizability (β). researchgate.net A high value of β is indicative of a strong NLO response. For instance, the first-order hyperpolarizability of the 3-aminopyridinium 3,5-dinitrobenzoate molecule was found to be significantly higher than that of the standard reference material, urea (B33335). researchgate.net

The design of new NLO materials often involves computational screening. By modifying functional groups on a parent molecule, researchers can tune the NLO properties. nih.gov For example, studies on non-fullerene acceptors have shown that strategic modifications can lead to compounds with large linear polarizabilities and first and second-order hyperpolarizabilities. nih.gov These properties are linked to the molecule's electronic structure, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov A smaller HOMO-LUMO gap generally correlates with a larger NLO response.

Recent computational work on a self-healing dibenzoate derivative crystal highlighted its significant second and third-order NLO properties, demonstrating the potential of this class of materials for optical applications. nih.gov These calculations, performed at a high level of theory, can accurately predict NLO phenomena like second harmonic generation. nih.gov

Interactive Data Table: Theoretically Predicted NLO Properties of Related Organic Compounds

| Compound/System | NLO Property Investigated | Key Finding | Computational Method | Reference |

| Modified Non-Fullerene Acceptors | Linear polarizability (⟨α⟩), first hyperpolarizability (β_total), second-order hyperpolarizability (⟨γ⟩) | Strategic modifications led to high NLO values, with the best compound showing β_total = 13.44 × 10⁻²⁷ esu. | DFT (M06/6-31G(d,p)) | nih.gov |

| 3-Aminopyridinium 3,5-dinitrobenzoate | First-order hyperpolarizability (β) | The β value was calculated to be 8 times that of the urea standard. | DFT | researchgate.net |

| Dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate | Second and third-order NLO properties | The crystal shows significant second harmonic generation and third-order nonlinear optical susceptibility. | DFT (CAM-B3LYP/aug-cc-pVTZ) | nih.gov |

Solid State Research and Crystal Engineering of Isopropylamine 3,5 Dinitro Benzoate

Crystal Engineering Strategies for Tailoring Solid-State Structures

Crystal engineering provides a framework for the rational design of solid-state architectures with tailored properties. For salts like isopropylamine (B41738) 3,5-dinitrobenzoate (B1224709), the primary strategy involves the deliberate use of strong and directional intermolecular interactions, particularly hydrogen bonds, to guide the assembly of the constituent ions into predictable and robust networks.

The formation of the isopropylaminium (B1228971) cation and the 3,5-dinitrobenzoate anion introduces opportunities for a variety of hydrogen bonding motifs. The ammonium (B1175870) group of the cation is a potent hydrogen-bond donor, while the carboxylate and nitro groups of the anion are effective hydrogen-bond acceptors. The strategic interplay of these functional groups is a cornerstone of crystal engineering in this system.

Key strategies include:

Supramolecular Synthon Approach: This involves identifying and utilizing robust and recurring hydrogen-bonding patterns, or "supramolecular synthons," to build extended structures. In the case of isopropylamine 3,5-dinitrobenzoate, the charge-assisted hydrogen bonds between the ammonium group and the carboxylate group are expected to be a dominant and reliable synthon.

Control of Stoichiometry: The molar ratio of the acid and base during crystallization can influence the final structure. While a 1:1 salt is the most common outcome, the potential for forming acid salts (with an excess of 3,5-dinitrobenzoic acid) exists, which can lead to different hydrogen-bonding networks and crystal packing. nih.gov

Hierarchical Assembly: Crystal engineering can be viewed as a hierarchical process. Primary interactions, such as the strong N-H···O hydrogen bonds, establish the initial connectivity between the cation and anion. Weaker interactions, including C-H···O bonds and π–π stacking, then direct the three-dimensional arrangement of these primary assemblies. researchgate.net

Exploration of Hydrogen Bond Directed Self-Assembly

Hydrogen bonds are the principal driving force in the self-assembly of isopropylamine 3,5-dinitrobenzoate in the solid state. The transfer of a proton from the carboxylic acid group of 3,5-dinitrobenzoic acid to the amino group of isopropylamine creates a charge-assisted hydrogen-bonding scenario, which significantly strengthens the resulting interactions.

The self-assembly process is governed by the complementary nature of the hydrogen-bond donors and acceptors:

Primary Cation-Anion Recognition: The isopropylaminium cation (R-NH₃⁺) possesses three acidic protons that can act as hydrogen-bond donors. The 3,5-dinitrobenzoate anion has multiple acceptor sites: the two oxygen atoms of the carboxylate group and the four oxygen atoms of the two nitro groups. This leads to the formation of strong N-H···O hydrogen bonds, which are fundamental to the association of the ionic pair.

Formation of Supramolecular Aggregates: The initial ion pairs can further self-assemble into larger aggregates through a network of hydrogen bonds. These can range from simple dimers to extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. The specific architecture is dependent on the geometric compatibility of the ions and the energetic favorability of the resulting hydrogen-bond patterns. harvard.edu

The exploration of these hydrogen-bond-directed self-assembly processes is critical for understanding the polymorphism and ultimately controlling the solid-state properties of isopropylamine 3,5-dinitrobenzoate.

Co-crystallization Studies with Other Organic Molecules to Form Multi-Component Systems

While isopropylamine 3,5-dinitrobenzoate is itself a two-component system (an acid and a base), the principles of co-crystallization can be extended to create more complex, multi-component crystalline materials. Co-crystallization involves the incorporation of a third molecular component into the crystal lattice, which is held together by non-covalent interactions.

Studies on the co-crystallization of 3,5-dinitrobenzoic acid with various organic molecules, including other amines and amides, provide insights into the potential behavior of the isopropylamine salt in such systems. nih.govresearchgate.net These studies have shown that 3,5-dinitrobenzoic acid is a versatile co-former, capable of forming both simple salts and more complex acid salts where the dinitrobenzoate anion participates in very short O-H···O hydrogen bonds. nih.gov

Potential co-crystallization strategies involving isopropylamine 3,5-dinitrobenzoate could include:

Inclusion of Neutral Guest Molecules: Introducing a neutral guest molecule that can form hydrogen bonds with either the isopropylaminium cation or the 3,5-dinitrobenzoate anion could lead to the formation of a three-component co-crystal. This guest molecule could disrupt or augment the existing hydrogen-bonding network, leading to a new crystal structure with different properties.

Formation of a "Co-crystal of a Salt": It is conceivable to co-crystallize isopropylamine 3,5-dinitrobenzoate with another salt, where the components assemble through a combination of hydrogen bonds and other non-covalent interactions.

The success of such co-crystallization attempts would depend on the careful selection of a co-former that has complementary hydrogen-bonding sites to those available on the surface of the primary isopropylamine 3,5-dinitrobenzoate supramolecular assemblies.

Investigation of Phase Transitions and their Structural Implications (excluding thermal decomposition studies)

Phase transitions in molecular crystals involve changes in the crystal packing and/or molecular conformation, leading to different polymorphic forms. These transitions can be induced by changes in temperature or pressure. While specific studies on the phase transitions of isopropylamine 3,5-dinitrobenzoate are not documented in the provided search results, the potential for polymorphism and phase transitions can be inferred from the behavior of related systems.

The flexibility of the isopropyl group and the possibility of different hydrogen-bonding arrangements between the isopropylaminium cation and the 3,5-dinitrobenzoate anion suggest that multiple crystalline forms (polymorphs) could exist. Each polymorph would have a unique set of physical properties, such as solubility, stability, and melting point.

Investigations into phase transitions would typically involve:

Variable-Temperature Crystallography: Analyzing the crystal structure at different temperatures to identify any changes in unit cell parameters, molecular conformation, or packing.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can detect the enthalpy changes associated with phase transitions.

A phase transition in isopropylamine 3,5-dinitrobenzoate would imply a rearrangement of the intermolecular interactions, particularly the hydrogen-bonding network. For example, a transition could involve a shift from a one-dimensional chain motif to a two-dimensional sheet structure, driven by a subtle change in the balance of the various intermolecular forces at different temperatures.

Role of Solvates and Hydrates in Crystal Packing

The inclusion of solvent molecules into a crystal lattice can have a profound impact on the resulting structure and properties. When the solvent is water, the resulting crystal is called a hydrate; with other solvents, it is a solvate. The formation of solvates and hydrates of isopropylamine 3,5-dinitrobenzoate is a strong possibility, especially given the presence of potent hydrogen-bond donor and acceptor groups.

The role of solvent molecules in the crystal packing can be multifaceted:

Bridging Interactions: Solvent molecules, particularly water, can act as bridges between the isopropylaminium cations and 3,5-dinitrobenzoate anions, or between adjacent ion pairs. This can lead to the formation of extended hydrogen-bonded networks that would not be possible in the anhydrous form.

Stabilization of Specific Conformations: The presence of solvent molecules can stabilize a particular conformation of the flexible isopropyl group or influence the orientation of the nitro groups on the benzoate (B1203000) anion.

Template for a New Crystal Form: The solvent can act as a template, directing the assembly of the ions into a completely different crystal structure. Upon removal of the solvent, this structure might transform into a different anhydrous phase or, in some cases, retain its porous framework.

The study of solvates and hydrates is crucial for a complete understanding of the crystallization behavior of isopropylamine 3,5-dinitrobenzoate, as their formation can be a critical factor in controlling polymorphism.

Rational Design of Crystalline Materials through Control of Intermolecular Interactions

The rational design of crystalline materials based on isopropylamine 3,5-dinitrobenzoate hinges on the ability to control the intermolecular interactions that dictate the crystal packing. This is the culmination of the principles discussed in the preceding sections.

The design process involves a systematic approach:

Identification of Key Interactions: Recognizing that charge-assisted N-H···O hydrogen bonds are the most significant interactions, followed by weaker C-H···O bonds and potential π-π stacking involving the aromatic rings of the benzoate anions. researchgate.net

Modulation of Interactions: The strength and directionality of these interactions can be modulated through various means. For instance, the choice of crystallization solvent can influence which hydrogen-bonding motifs are favored.

Supramolecular Synthesis: By understanding the preferred interaction patterns, it becomes possible to "program" the self-assembly process to yield a desired architecture. For example, by using a solvent that competes for hydrogen-bonding sites, one might favor π-π stacking interactions, leading to a different packing arrangement.

The ultimate goal of this rational design process is to establish clear structure-property relationships. By controlling the crystal structure of isopropylamine 3,5-dinitrobenzoate, one can, in principle, tune its physical properties, such as its dissolution rate, mechanical strength, and optical properties, for specific applications.

Chemical Reactivity and Mechanistic Investigations Involving Isopropylamine 3,5 Dinitro Benzoate

Mechanistic Studies of Reactions where Isopropylamine (B41738) 3,5-Dinitro-benzoate Acts as a Precursor or Intermediate

Although direct studies featuring isopropylamine 3,5-dinitrobenzoate (B1224709) as a precursor or intermediate are not extensively documented, its potential reactivity can be extrapolated from the behavior of analogous dinitrobenzene derivatives. The interaction of amines with dinitroaromatic compounds often proceeds via nucleophilic aromatic substitution (SNAr) mechanisms. These reactions are characterized by the formation of a zwitterionic intermediate, often referred to as a Meisenheimer complex, resulting from the nucleophilic attack of the amine on the electron-deficient aromatic ring. scirp.org

The reaction of an amine with a dinitro-substituted benzene (B151609) ring can follow several mechanistic pathways, including specific base catalysis or a specific base-general acid catalyzed pathway. scirp.org In the context of isopropylamine 3,5-dinitrobenzoate, the isopropylammonium cation could potentially act as a general acid catalyst in subsequent reaction steps.

Furthermore, reactions involving esters of 3,5-dinitrobenzoic acid with amines have been shown to involve the formation of intermediate complexes. researchgate.net While isopropylamine 3,5-dinitrobenzoate is a salt, under certain conditions, it could be envisioned to participate in reactions where the 3,5-dinitrobenzoate moiety is transferred, with the isopropylamine acting as a leaving group or a spectator ion depending on the reaction conditions. The direct reaction of a carboxylic acid and an amine to form an amide typically requires heating to drive off water from the initially formed ammonium (B1175870) carboxylate salt. libretexts.org

Investigation of Hydrolysis and Solvolysis Pathways in Controlled Environments

The hydrolysis of isopropylamine 3,5-dinitrobenzoate in an aqueous environment is primarily governed by its nature as a salt formed from a weak acid (3,5-dinitrobenzoic acid) and a weak base (isopropylamine). In solution, the salt will dissociate into the isopropylammonium cation and the 3,5-dinitrobenzoate anion. Both of these ions can potentially react with water in a process known as salt hydrolysis. copernicus.orgmasterorganicchemistry.comresearchgate.net

Studies on the alkaline hydrolysis of methyl 3,5-dinitrobenzoate have revealed a complex reaction pathway with competition between nucleophilic attack at the carbonyl carbon (leading to hydrolysis of the ester) and at the aromatic ring (forming Meisenheimer complexes). researchgate.net An intense red color observed upon mixing with aqueous sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) is indicative of the formation of these stable intermediates. researchgate.net A similar competitive pathway could be envisioned for the solvolysis of isopropylamine 3,5-dinitrobenzoate under appropriate conditions.

Photoreactivity Studies in the Solid State or Solution (e.g., photo-induced electron transfer)

The photoreactivity of nitroaromatic compounds has been a subject of considerable study due to their environmental relevance. Nitroaromatic compounds are known to undergo direct photolysis in aqueous solutions when irradiated with light of appropriate wavelengths. nih.govresearchgate.net The degradation mechanism for nitrobenzene, for instance, is suggested to proceed primarily through a nitro-nitrite intramolecular rearrangement. nih.gov

For dinitroaromatic compounds such as the 3,5-dinitrobenzoate moiety in isopropylamine 3,5-dinitrobenzoate, similar photochemical pathways can be anticipated. The absorption of UV light can promote the molecule to an excited state, which can then undergo various transformations. These can include the reduction of the nitro groups, ring cleavage, and the formation of various intermediates such as nitrophenols and nitroso compounds. nih.gov The presence of an ortho-hydroxyl group in some nitrophenols has been shown to lead to the formation of nitrous acid (HONO) upon photolysis, initiated by an intramolecular hydrogen transfer. researchgate.net While the 3,5-dinitrobenzoate does not possess such a group, its photoreactivity would still be significant.

Studies on nitrocatechols have shown that photolysis can be a major degradation pathway in the atmosphere, with lifetimes of a few hours. copernicus.org This suggests that isopropylamine 3,5-dinitrobenzoate, if exposed to sufficient UV radiation, would likely undergo photodegradation.

Kinetics and Thermodynamics of Isopropylamine 3,5-Dinitro-benzoate Formation and Dissociation

The formation of isopropylamine 3,5-dinitrobenzoate is an acid-base reaction between 3,5-dinitrobenzoic acid and isopropylamine. The direct reaction between a carboxylic acid and an amine in solution leads to the formation of an ammonium carboxylate salt. libretexts.org This is an equilibrium process, and the position of the equilibrium is dependent on the pKa values of the acid and the amine, as well as the solvent.

Interactions with Other Chemical Species and Materials in Research Contexts

Host-Guest Chemistry and Supramolecular Encapsulation Studies